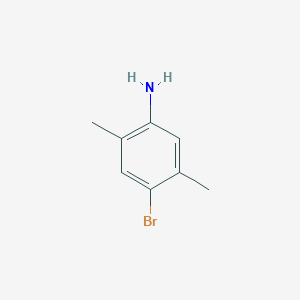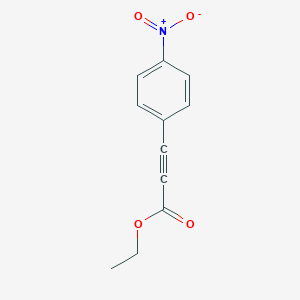
Ethyl 3-(4-nitrophenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-nitrophenyl)prop-2-ynoate, also known as ethyl 4-nitrophenylpropiolate, is a chemical compound that belongs to the class of propiolates. It is a yellow crystalline solid that is widely used in scientific research applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-nitrophenyl)prop-2-ynoate is not well understood. However, it is known to interact with various enzymes and proteins. It is also known to undergo various chemical reactions such as nucleophilic addition and Michael addition.
Biochemical and Physiological Effects:
Ethyl 3-(4-nitrophenyl)prop-2-ynoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-(4-nitrophenyl)prop-2-ynoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it is toxic and requires careful handling. Additionally, its mechanism of action is not well understood, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the use of Ethyl 3-(4-nitrophenyl)prop-2-ynoate in scientific research. One direction is to study its interaction with various enzymes and proteins in more detail. Another direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, its use as a fluorescent probe for studying protein-DNA interactions could be further explored.
Applications De Recherche Scientifique
Ethyl 3-(4-nitrophenyl)prop-2-ynoate is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a probe to study the mechanism of various enzymatic reactions. Additionally, it is used as a fluorescent probe to study the binding of proteins to DNA.
Propriétés
Numéro CAS |
35283-08-0 |
|---|---|
Nom du produit |
Ethyl 3-(4-nitrophenyl)prop-2-ynoate |
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
ethyl 3-(4-nitrophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2H2,1H3 |
Clé InChI |
VOFGHYIUFUAZQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
35283-08-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

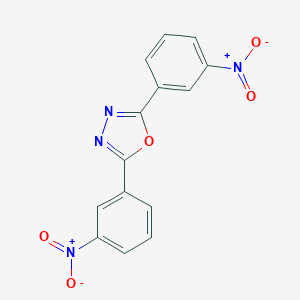
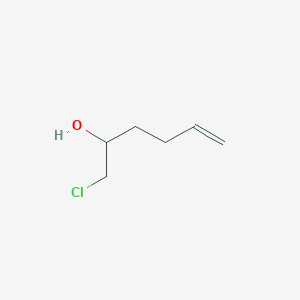
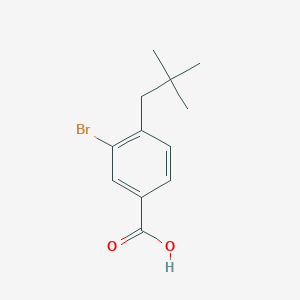
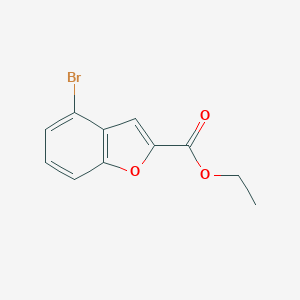
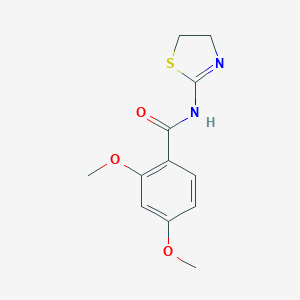
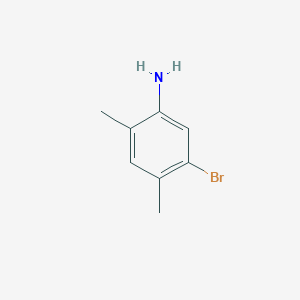
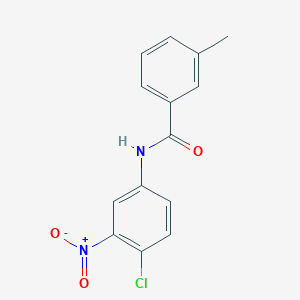
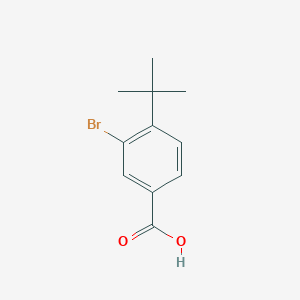
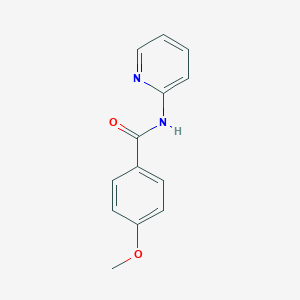
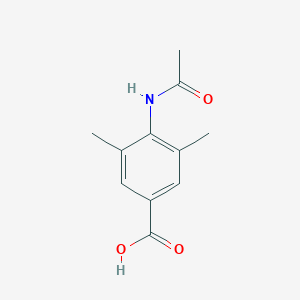
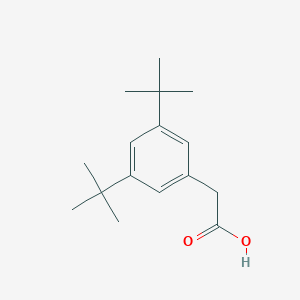
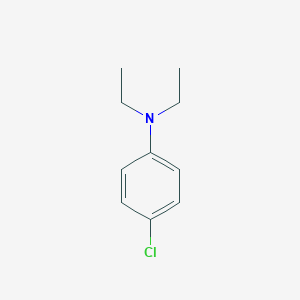
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
